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Introduction to Rhodamine 800 in Tissue Imaging
Rhodamine 800 is a near-infrared (NIR) fluorescent dye that has garnered significant interest

in the field of high-resolution tissue imaging. Its spectral properties, including an excitation

maximum around 682 nm and an emission maximum around 712 nm in methanol, fall within

the NIR window (700-900 nm), a region where biological tissues exhibit reduced light scattering

and lower autofluorescence.[1] This characteristic allows for deeper tissue penetration and a

higher signal-to-noise ratio, making Rhodamine 800 an attractive probe for advanced

microscopy techniques such as confocal, two-photon, and super-resolution microscopy.[2]

This document provides detailed application notes and experimental protocols for the use of

Rhodamine 800 in various high-resolution tissue imaging modalities. It is intended to guide

researchers in leveraging the unique properties of this dye for their specific research needs.

Key Applications
Rhodamine 800 has demonstrated utility in a range of biological imaging applications, primarily

centered around its ability to function as a lipophilic cation. This property leads to its

accumulation in mitochondria, driven by the mitochondrial membrane potential.[3][4]

Consequently, Rhodamine 800 is widely used for:
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Mitochondrial Staining: Visualizing mitochondrial morphology and distribution in cells and

tissues.[3]

Mitochondrial Membrane Potential Sensing: Assessing mitochondrial health and function, as

the dye's accumulation is dependent on the membrane potential.

Cellular and Tissue Energetics Monitoring: Changes in Rhodamine 800 fluorescence can

indicate shifts in cellular energy states.

Quantitative Data of Rhodamine 800
The photophysical properties of Rhodamine 800 are crucial for designing and interpreting

fluorescence imaging experiments. The following table summarizes key quantitative data for

Rhodamine 800 in various environments.
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Property Value
Solvent/Environme
nt

Reference(s)

Absorption Maximum

(λex)
~682 nm Methanol

~690 nm Rat Mitochondria

Emission Maximum

(λem)
~712 nm Methanol

~720 nm Rat Mitochondria

Quantum Yield (Φf) 0.25 Ethanol

0.038 (3.8%) PBS

Fluorescence Lifetime

(τ)
0.68 ns PBS

1.90 ns (mean) Plasma

1.80 ns (mean) Albumin

1.93 ns Ethanol

Molar Absorptivity (ε)
113,302 M⁻¹cm⁻¹ at

682 nm
Ethanol

Photostability
Generally high for

rhodamine dyes
Various

Experimental Protocols
General Staining Protocol for Fixed Tissues (Confocal
Microscopy)
This protocol provides a general guideline for staining fixed tissue sections with Rhodamine
800 for confocal microscopy. Optimization of concentrations and incubation times may be

necessary depending on the tissue type and thickness.

Materials:
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Rhodamine 800 stock solution (e.g., 1 mM in DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)

Antifade mounting medium

Procedure:

Fixation: Fix the tissue sample in 4% paraformaldehyde for the appropriate duration (typically

15-30 minutes for sections, longer for whole mounts).

Washing: Wash the sample three times with PBS for 5 minutes each.

Permeabilization: For intracellular targets, permeabilize the tissue with 0.1-0.5% Triton X-100

in PBS for 10-15 minutes.

Washing: Wash the sample three times with PBS for 5 minutes each.

Blocking (Optional but Recommended): Incubate the sample in blocking buffer for 30-60

minutes to reduce non-specific binding.

Staining: Dilute the Rhodamine 800 stock solution in PBS or blocking buffer to a final

working concentration of 1-10 µM. Incubate the sample in the staining solution for 30-60

minutes at room temperature, protected from light.

Washing: Wash the sample three to five times with PBS containing 0.1% Triton X-100 for 5

minutes each to remove unbound dye.

Mounting: Mount the stained tissue on a microscope slide using an antifade mounting

medium.
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Imaging: Image the sample using a confocal microscope with appropriate laser excitation

(e.g., 633 nm or 647 nm laser line) and emission filter settings (e.g., 660-750 nm).

Confocal microscopy workflow for fixed tissue staining with Rhodamine 800.

Protocol for Deep Tissue Imaging (Two-Photon
Microscopy)
Two-photon microscopy is advantageous for imaging deep within scattering tissues. This

protocol is adapted from methodologies for in vivo imaging with rhodamine-based dyes and

can be optimized for Rhodamine 800.

Materials:

Rhodamine 800

Artificial cerebrospinal fluid (ACSF) or appropriate physiological buffer

Two-photon microscope with a tunable Ti:Sapphire laser

Procedure for in vivo Imaging (e.g., exposed cortex):

Animal Preparation: Prepare the animal for in vivo imaging, which may include anesthesia

and craniotomy to expose the tissue of interest.

Dye Preparation: Prepare a working solution of Rhodamine 800 in ACSF at a concentration

of 10-100 µM.

Dye Application: Topically apply the Rhodamine 800 solution to the exposed tissue surface

for 30-60 minutes. For deeper structures, microinjection may be necessary.

Washing: Gently wash the tissue surface with fresh ACSF to remove excess dye.

Imaging:

Place the animal under the two-photon microscope.
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Tune the laser to an appropriate two-photon excitation wavelength for Rhodamine 800
(typically in the range of 800-850 nm).

Acquire images using a suitable emission filter (e.g., 680-750 nm).

Optimize laser power and detector gain to achieve a good signal-to-noise ratio while

minimizing phototoxicity.
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Workflow for in vivo two-photon imaging with Rhodamine 800.
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Protocol for Super-Resolution Imaging (STED
Microscopy)
Stimulated Emission Depletion (STED) microscopy can achieve sub-diffraction resolution.

Rhodamine derivatives are well-suited for STED imaging. This protocol provides a general

framework for using Rhodamine 800 in STED microscopy.

Materials:

Rhodamine 800 conjugated to a targeting moiety (e.g., antibody, phalloidin) or used as a

direct stain.

Sample preparation reagents as per the specific application (e.g., for immunofluorescence).

STED microscope with appropriate excitation and depletion lasers.

Procedure:

Sample Preparation: Prepare the sample (e.g., fixed cells or tissue sections) as you would

for standard fluorescence microscopy, ensuring optimal structural preservation. For

immunofluorescence, use secondary antibodies conjugated to Rhodamine 800.

Staining: Follow a standard staining protocol, optimizing for high labeling density, which is

crucial for good STED imaging.

Mounting: Mount the sample in a mounting medium with a refractive index optimized for the

objective lens and STED microscopy (e.g., TDE-based media).

Imaging:

Use an excitation laser appropriate for Rhodamine 800 (e.g., ~640 nm).

Employ a STED laser with a wavelength at the red edge of the Rhodamine 800 emission

spectrum (e.g., 750-800 nm).

Carefully align the excitation and STED laser foci.
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Optimize the STED laser power to achieve the desired resolution enhancement without

excessive photobleaching.

Acquire images using a sensitive detector and appropriate emission filters.

Sample Preparation

STED Imaging

High-Density Labeling
(e.g., Immunofluorescence)

Mounting in
RI-matched Medium

Excitation Laser
(~640 nm)

STED Laser
(750-800 nm)

Image Acquisition

Click to download full resolution via product page

Key steps for STED super-resolution imaging with Rhodamine 800.

Signaling Pathway Visualization: Mitochondrial
Membrane Potential

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b008624?utm_src=pdf-body-img
https://www.benchchem.com/product/b008624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rhodamine 800 acts as a Nernstian dye, accumulating in the mitochondrial matrix in response

to the negative mitochondrial membrane potential (ΔΨm). A higher ΔΨm leads to greater dye

accumulation and, consequently, fluorescence quenching. Conversely, a decrease in ΔΨm,

often associated with cellular stress or apoptosis, results in the release of the dye from the

mitochondria and an increase in fluorescence in the cytoplasm.
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Mechanism of Rhodamine 800 as a mitochondrial membrane potential probe.

Tissue Clearing Considerations
For imaging large, intact tissue volumes, tissue clearing techniques are often employed to

reduce light scattering. The compatibility of Rhodamine 800 with various clearing methods

should be considered.

Aqueous-based methods (e.g., CUBIC, Scale, SeeDB): These methods are generally milder

and more likely to preserve the fluorescence of organic dyes like Rhodamine 800.

Solvent-based methods (e.g., BABB, 3DISCO): These methods can be harsh and may

quench the fluorescence of some dyes. It is crucial to test the compatibility of Rhodamine
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800 with the specific solvent-based protocol.

Hydrogel-based methods (e.g., CLARITY): These methods embed the tissue in a hydrogel,

which can help preserve both structure and fluorescence. Rhodamine 800 staining can be

performed before or after the clearing process, though labeling after clearing may be more

effective for uniform staining.

It is recommended to perform pilot experiments to assess the retention of Rhodamine 800
fluorescence with the chosen clearing protocol.

Conclusion
Rhodamine 800 is a valuable tool for high-resolution tissue imaging, particularly for

applications involving the visualization and functional assessment of mitochondria. Its near-

infrared spectral properties make it well-suited for deep tissue imaging with reduced

background interference. By following and optimizing the protocols outlined in this document,

researchers can effectively utilize Rhodamine 800 in confocal, two-photon, and super-

resolution microscopy to gain deeper insights into cellular and tissue biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Application Notes and Protocols for Rhodamine 800 in
High-Resolution Tissue Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008624#rhodamine-800-in-high-resolution-tissue-
imaging-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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